Boc-D-Phe(3-CN)-OH

Descripción general

Descripción

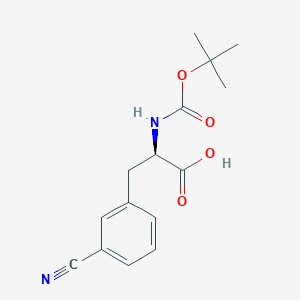

Boc-D-Phe(3-CN)-OH, also known as tert-butoxycarbonyl-D-3-cyanophenylalanine, is an organic compound with the chemical formula C15H18N2O4. It is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-D-Phe(3-CN)-OH can be synthesized through a multi-step process involving the protection of the amino group and the introduction of the cyano group. One common method involves the following steps:

Protection of the Amino Group: The amino group of D-3-cyanophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Phe(3-CN)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; organic solvents such as tetrahydrofuran (THF); reflux conditions.

Substitution: Sodium cyanide, potassium cyanide; organic solvents such as dimethylformamide (DMF); reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Boc-D-Phe(3-CN)-OH has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of Boc-D-Phe(3-CN)-OH involves its role as a precursor in the formation of specific chemical bonds and functional groups. The compound’s cyano group and Boc-protected amino group participate in various chemical reactions, leading to the formation of desired products with specific pharmacological activities. The molecular targets and pathways involved depend on the specific application and the final product being synthesized .

Comparación Con Compuestos Similares

Similar Compounds

- Boc-D-3,5-Difluorophenylalanine

- Boc-D-3,4,5-Trifluorophenylalanine

- Boc-D-2-Trifluoromethylphenylalanine

- Boc-D-3,4-Dimethoxyphenylalanine

- Boc-D-3-Methylphenylalanine

Uniqueness

Boc-D-Phe(3-CN)-OH is unique due to the presence of the cyano group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific peptides and amino acid derivatives that require the cyano functionality .

Actividad Biológica

Boc-D-Phe(3-CN)-OH, also known as N-Boc-D-phenylalanine with a cyano group at the meta position, is a compound of significant interest in biochemical research and pharmaceutical applications. This article delves into its biological activities, synthesis, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.32 g/mol

- CAS Number : 7021063

This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability during peptide synthesis. The presence of the cyano group at the 3-position of the phenyl ring is crucial for its biological activity, influencing both binding affinity and reactivity in biological systems.

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Peptides synthesized using this compound have been investigated for various pharmacological properties:

- Antimicrobial Activity : Research indicates that peptides containing this compound exhibit significant antimicrobial properties against a range of pathogens. For example, lipopeptides derived from D-amino acids, including those with D-phenylalanine residues, have shown effectiveness against both bacterial and fungal strains .

- Neuroactive Properties : Compounds similar to this compound have been studied for their neuroactive effects. D-phenylalanine derivatives are known to influence neurotransmitter levels, potentially contributing to analgesic effects or mood modulation .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 0.8 - 6.2 | Effective against multiple pathogens |

| BP475 (D-F4-K10) | Antimicrobial | 0.8 - 6.2 | Low hemolytic activity compared to L-counterpart |

| Fmoc-N-Me-D-Phe(3-CN)-OH | Neuroactive | N/A | Influences neurotransmitter levels |

The synthesis of this compound typically involves the following steps:

- Protection of D-Phenylalanine : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Cyano Group Introduction : The cyano group is introduced at the meta position through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques such as chromatography.

The mechanism of action for peptides containing this compound often involves interaction with specific receptors or enzymes, leading to altered physiological responses. For instance, antimicrobial peptides may disrupt bacterial membranes or inhibit essential enzymatic pathways .

Case Study 1: Antimicrobial Peptide Development

A study on antimicrobial peptides incorporating this compound demonstrated significant efficacy against plant pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 0.8 to 6.2 µM, indicating potent activity comparable to traditional antibiotics used in agriculture .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of D-phenylalanine derivatives, including this compound. Results suggested that these compounds could enhance mood and alleviate pain through modulation of neurotransmitter systems . This highlights their potential therapeutic applications in treating mood disorders and chronic pain conditions.

Propiedades

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427323 | |

| Record name | Boc-D-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-56-3 | |

| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.